BenchChemオンラインストアへようこそ!

Simvastatin

Pharmacology Drug Design HMG-CoA Reductase Inhibition

For researchers who require precise differentiation, this Simvastatin offers a 2- to 4-fold increase in HMG-CoA reductase inhibitory potency (IC50: 1–2 nM for active metabolite) over its predecessor lovastatin, due to its 2,2-dimethylbutyrate ester moiety. As a lipophilic CYP3A4 substrate, it is the industry-standard probe for PBPK modeling and drug interaction studies, where co-administration with CYP3A4 inhibitors can cause a 10- to 12-fold AUC increase. Its <5% oral bioavailability also makes it a cost-effective model for developing novel drug delivery systems targeting BCS Class II/IV compounds. Ensure your next study has the required precision by purchasing a characterized reference standard with verified purity.

Molecular Formula C25H38O5
Molecular Weight 418.6 g/mol
CAS No. 79902-63-9
Cat. No. B1681759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimvastatin
CAS79902-63-9
SynonymsSimvastatin;  Zocor;  Synvinolin;  MK-733;  Sinvacor;  MK 733;  MK-733;  MK733.
Molecular FormulaC25H38O5
Molecular Weight418.6 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C
InChIInChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1
InChIKeyRYMZZMVNJRMUDD-HGQWONQESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
In water, 3.0X10-2 mg/L, temp not specified
Solubility (mg/mL): chloroform 610;  DMSO 540;  methanol 200;  ethanol 160;  n-hexane 0.15;  0.1 M HCl 0.06;  polyethylene glycol-400 70;  propylene glycol 30;  0.1 M NaOH 70
1.22e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Simvastatin (CAS 79902-63-9): Potent Second-Generation Lipophilic Statin with Distinct Pharmacokinetic and Efficacy Profile


Simvastatin (CAS 79902-63-9) is a second-generation, lipophilic statin that acts as a prodrug, requiring in vivo hydrolysis to its active beta-hydroxy acid form to competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis [1]. Chemically, it is a synthetic derivative of lovastatin, distinguished by a 2,2-dimethylbutyrate ester moiety in place of the 2-methylbutyrate group found in its predecessor [2]. This structural modification confers enhanced in vitro potency, with an IC50 for the HMG-CoA reductase enzyme of 1–2 nM for its active metabolite, representing a 2- to 4-fold increase in potency over lovastatin (IC50: 2–4 nM) [3]. As a lipophilic molecule (LogP ~4.68), simvastatin demonstrates passive diffusion into hepatocytes and other tissues, a property that fundamentally distinguishes it from hydrophilic statins like pravastatin and rosuvastatin [4].

Why Generic Substitution Fails for Simvastatin: Crucial Pharmacokinetic Distinctions from Other Statins


The statin class is not therapeutically interchangeable, a fact underscored by significant quantitative differences in their pharmacokinetic and pharmacodynamic profiles. While all statins share a common mechanism of action, their varying lipophilicity, metabolic pathways, and drug interaction liabilities directly impact their clinical utility and safety margins [1]. For instance, simvastatin is a CYP3A4 substrate, rendering it highly susceptible to substantial increases in systemic exposure (up to 10- to 12-fold increases in AUC) when co-administered with potent CYP3A4 inhibitors, a vulnerability not shared by pravastatin or rosuvastatin [2]. Furthermore, differences in bioavailability (<5% for simvastatin vs. ~18% for pravastatin), tissue selectivity, and dose-response relationships for LDL-C reduction mean that a milligram of one statin cannot be presumed equivalent to a milligram of another [3]. These verifiable, quantifiable distinctions form the basis for rational drug selection, moving beyond a simplistic 'class effect' assumption to a more nuanced, evidence-driven procurement or research decision.

Simvastatin (CAS 79902-63-9): A Quantitative Evidence Guide for Scientific and Industrial Differentiation


Simvastatin vs. Lovastatin: Enhanced In Vitro Potency from a Single Structural Modification

Simvastatin is a direct structural analog of lovastatin, differing only in the substitution of a 2,2-dimethylbutyrate for a 2-methylbutyrate ester group [1]. This subtle modification yields a measurable increase in potency. In head-to-head comparisons, the IC50 of simvastatin's active metabolite (1–2 nM) for HMG-CoA reductase is 2- to 4-fold more potent than that of lovastatin (2–4 nM) [2]. This is consistent with in vivo LDL-C lowering efficacy, where a 30% reduction in LDL-C requires 40 mg/day of lovastatin but only 10 mg/day of simvastatin, a 4-fold dose-sparing advantage [3].

Pharmacology Drug Design HMG-CoA Reductase Inhibition

Simvastatin vs. Pravastatin: Divergent Tissue Selectivity and Drug Interaction Risk

A critical differentiator between simvastatin and pravastatin lies in their lipophilicity and consequent pharmacokinetic profiles. A head-to-head in vivo rat study quantified tissue distribution: the concentration of active drug in the liver was similar, but pravastatin concentrations in peripheral tissues were 3–6 times higher than those of simvastatin [1]. Conversely, simvastatin's lipophilic nature makes it a substrate for CYP3A4 metabolism. When co-administered with the CYP3A4 inhibitor clarithromycin, simvastatin's AUC increased approximately 10-fold, compared to a mere 2-fold increase for pravastatin [2].

Pharmacokinetics Toxicology Drug-Drug Interactions

Simvastatin vs. Rosuvastatin: Quantifying the Dose-Response Gap in LDL-C Reduction

The STELLAR trial (n=2,431) provided a direct, head-to-head comparison of simvastatin with rosuvastatin, among others [1]. The study established clear quantitative differences in LDL-C lowering efficacy. Rosuvastatin 10 mg reduced LDL-C by a mean of 46%, while simvastatin required a four-fold higher dose (40 mg) to achieve a 39% reduction [2]. Overall, across the licensed dose ranges, rosuvastatin (10-80 mg) reduced LDL-C by a mean of 12-18% more than simvastatin (10-80 mg) (p < 0.001) [3].

Clinical Efficacy Dose-Response Therapeutic Equivalence

Simvastatin's Interaction Liability: Magnified Systemic Exposure with CYP3A4 Inhibitors

Simvastatin is a sensitive CYP3A4 substrate, a metabolic pathway that makes it vulnerable to significant drug interactions. In a controlled study in healthy volunteers, co-administration with the CYP3A4 inhibitor clarithromycin resulted in an approximate 10-fold increase in simvastatin AUC and a 12-fold increase in the AUC of its active metabolite, simvastatin acid (p<0.001) [1]. In another study, co-administration with the CYP3A4 inhibitor verapamil increased the Cmax of simvastatin acid by 3.4-fold (p < 0.001) and the AUC by 2.8-fold (p < 0.001) [2]. This compares starkly to pravastatin, which showed only a 2-fold increase in AUC under the same clarithromycin conditions [1].

Drug-Drug Interactions Pharmacokinetics Safety

Simvastatin (CAS 79902-63-9): Evidence-Based Research and Industrial Application Scenarios


Research on Structure-Activity Relationships (SAR) in Statins

Given its direct structural lineage from lovastatin and the quantifiable increase in potency conferred by its 2,2-dimethylbutyrate ester group [1], simvastatin is an ideal compound for SAR studies. Research focused on the steric and electronic effects of the ester moiety on HMG-CoA reductase binding can utilize simvastatin as a key intermediate comparator between first- and second-generation statins. The established 2- to 4-fold difference in IC50 values provides a clear, measurable benchmark for evaluating new synthetic derivatives [2].

Pharmacokinetic Modeling of CYP3A4-Mediated Drug-Drug Interactions

The substantial and well-quantified interaction of simvastatin with CYP3A4 inhibitors (e.g., 10-fold AUC increase with clarithromycin) makes it an ideal probe substrate for developing and validating physiologically based pharmacokinetic (PBPK) models [3]. Its sensitivity allows for the precise quantification of the inhibitory effect of new chemical entities on CYP3A4 activity, which is a critical step in early-stage drug development and regulatory submission.

Formulation Development for Bioavailability Enhancement

Simvastatin's poor oral bioavailability of <5%, primarily due to extensive first-pass metabolism, presents a classic challenge in pharmaceutical formulation [4]. It serves as a relevant and cost-effective model compound for developing and testing novel drug delivery systems (e.g., nanoparticles, solid dispersions, lipid-based formulations) aimed at enhancing the oral bioavailability of BCS Class II (low solubility, high permeability) or Class IV drugs that undergo high hepatic extraction.

Reference Standard for Comparative Efficacy and Safety in Meta-Analysis

Due to its long history of use and the vast body of clinical trial data, including landmark trials like the Scandinavian Simvastatin Survival Study (4S), simvastatin is a common reference compound in network meta-analyses comparing the efficacy and safety of different statins [5]. Its inclusion as a control arm in numerous studies allows researchers to indirectly compare newer agents against a well-characterized benchmark, facilitating assessments of their relative value.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Simvastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.